9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound with a unique structure that includes an acridine core substituted with ethoxyphenyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-1-tetralone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the acridine core.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced
Scientific Research Applications
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to potential anticancer effects. It may also inhibit specific enzymes, affecting cellular pathways and leading to its biological activities .
Comparison with Similar Compounds
Similar Compounds
8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar in structure but with a purine core.
9,10-dimethylanthracene: Similar in having substituted aromatic rings but with an anthracene core.
N-(4-ethoxyphenyl)-2-azetidinones: Similar in having the ethoxyphenyl group but with a different core structure .
Uniqueness
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its specific substitution pattern and the presence of the acridine core, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential use in drug development make it a compound of significant interest .
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
9-(4-ethoxyphenyl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C23H25NO4/c1-4-28-15-10-8-14(9-11-15)22-16-12-20(26-2)21(27-3)13-18(16)24-17-6-5-7-19(25)23(17)22/h8-13,22,24H,4-7H2,1-3H3 |
InChI Key |
NCYABSFJOOVHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CCC4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.